3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-benzoyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes benzoyl, hydroxy, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and methoxyphenyl precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters. The process may include purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may produce a diol.
Scientific Research Applications
4-benzoyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-benzoyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H21NO5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21NO5/c1-30-18-14-12-16(13-15-18)22-21(23(27)17-8-4-3-5-9-17)24(28)25(29)26(22)19-10-6-7-11-20(19)31-2/h3-15,22,27H,1-2H3/b23-21- |
InChI Key |
TVMOAQVWEIMHNP-LNVKXUELSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4OC |
Origin of Product |
United States |
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